N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
The compound “N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a thiazolo[3,2-b][1,2,4]triazole core, which is a type of heterocyclic compound . This core is substituted with a 4-methoxyphenyl group and an ethyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide group .
Future Directions
The future directions for this compound could involve further studies to determine its potential therapeutic applications, given the observed activities of similar thiazolo[3,2-b][1,2,4]triazole compounds . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, and physical and chemical properties.
Mechanism of Action
Target of Action
The compound, also known as N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold Similar compounds have shown a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The electron-rich aromatic framework of the 1,2,4-triazole heterocycle allows it to readily bind to relevant receptors and/or enzymes by virtue of multiple non-covalent binding interactions . This interaction can lead to various biological activities.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .
Pharmacokinetics
The lipophilicity of a compound can significantly influence its transport processes such as intestinal absorption, protein binding, and distribution to various tissues and organs .
Result of Action
Similar compounds have shown a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-28-16-4-2-14(3-5-16)20-23-21-25(24-20)15(13-31-21)8-9-22-32(26,27)17-6-7-18-19(12-17)30-11-10-29-18/h2-7,12-13,22H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACSWPKJBKRNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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